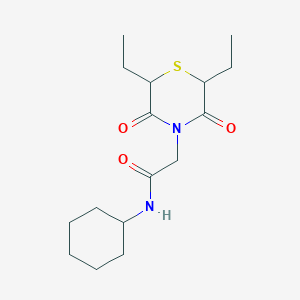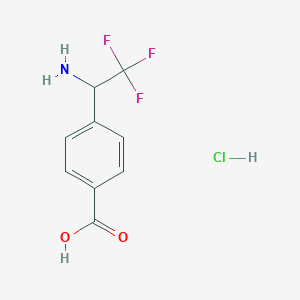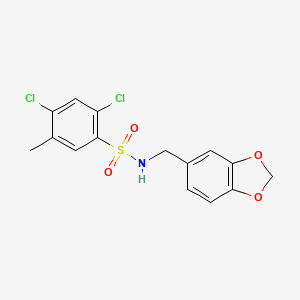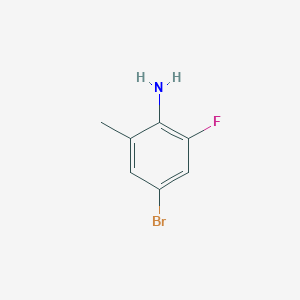![molecular formula C19H20ClFN2OS B2699584 7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide CAS No. 1797348-48-1](/img/structure/B2699584.png)
7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2-chlorophenyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a fluorobenzyl group, and a carboxamide group attached to a thiazepane ring. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, a seven-membered ring containing a nitrogen and a sulfur atom, could potentially introduce some strain into the molecule, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluorobenzyl groups could potentially make the compound relatively nonpolar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Solvent Effects on Biologically Active Carboxamides
Research involving carboxamides similar to the compound has explored the effects of solvents on their absorption and fluorescence spectra. These studies are crucial for understanding how these compounds interact with different environments, which is relevant for their potential use in biological applications. For instance, the solvent effect on the absorption and fluorescence spectra of three biologically active carboxamides was examined to estimate their ground and excited state dipole moments using the solvatochromic method. This research can inform the design of fluorescent probes for biological imaging or molecular diagnostics (Patil et al., 2011).
Synthesis and Properties of Polyamides
Another area of research application for compounds with a carboxamide group involves the synthesis and characterization of polymers. Studies have shown that carboxamide derivatives can be used to create novel polyamides with unique properties, such as high thermal stability and solubility in various solvents. These materials could be used in the development of high-performance plastics, coatings, or films (Hsiao et al., 2000; Yang et al., 1999).
Antipathogenic Activity
Carboxamide derivatives have also been evaluated for their antipathogenic activity, indicating potential applications in developing new antimicrobial agents. Research on thiourea derivatives of carboxamides has shown significant activity against bacterial strains known for their ability to form biofilms. This suggests that 7-(2-chlorophenyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide and related compounds could serve as a basis for developing antibiofilm agents (Limban et al., 2011).
Fluorescence Quenching Studies
Furthermore, studies on the fluorescence quenching of biologically active carboxamides by various agents in different solvents have been conducted. These studies are essential for understanding the photophysical properties of carboxamides, which could lead to applications in the development of optical materials or sensors (Patil et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-17-4-2-1-3-16(17)18-9-10-23(11-12-25-18)19(24)22-13-14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZBCXIKCSHKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2699501.png)
![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)


![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)



![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2699515.png)
![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)
